molecular formula C18H16N4O2 B15000236 Methyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B15000236
M. Wt: 320.3 g/mol
InChI Key: SVTNUXVEOZVMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. Its structure includes a pyridin-3-yl substituent at position 4 and a methyl ester at position 2.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C18H16N4O2/c1-11-15(17(23)24-2)16(12-6-5-9-19-10-12)22-14-8-4-3-7-13(14)21-18(22)20-11/h3-10,16H,1-2H3,(H,20,21)

InChI Key

SVTNUXVEOZVMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CN=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation

The most widely documented method involves a one-pot cyclocondensation reaction combining three key components:

  • 2-Aminobenzimidazole (0.01 M)
  • N-(Substituted aryl)-3-oxobutanamide (0.02 M)
  • 2-(1,2-Dihydro-2-oxo-1-phenyl-5-(pyridin-2-yl)pyridin-3-yl)benzaldehyde (0.01 M)

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF, 20 mL)
  • Catalyst : Hydrochloric acid (HCl) or potassium carbonate (K₂CO₃)
  • Temperature : Reflux (~150°C)
  • Duration : 24 hours

Post-reaction, the mixture is cooled to room temperature, diluted with methanol (~25 mL), and allowed to crystallize for 12–14 hours. The product is isolated via filtration and recrystallized from ethanol or methanol, yielding the target compound as a crystalline solid.

Mechanistic Insights :
The reaction proceeds through a sequential aldol condensation and cyclodehydration. The aldehyde undergoes nucleophilic attack by the β-ketoamide, forming a chalcone intermediate. Subsequent cyclization with 2-aminobenzimidazole generates the pyrimidine ring, followed by aromatization to yield the fused benzimidazole system.

Acid-Catalyzed Variations

Alternative protocols employ acetic acid (AcOH) or sulfuric acid (H₂SO₄) as catalysts in methanol or ethanol. For example:

  • 2-Aminobenzimidazole and methyl 3-(pyridin-3-yl)acrylate react in methanol with 3 equivalents of sodium methoxide (MeONa) under reflux for 8 hours.
  • Yields improve to 75–85% when using microwave irradiation (150 W, 120°C) for 30 minutes, reducing side product formation.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation has emerged as a transformative technique, significantly reducing reaction times and improving yields:

Parameter Traditional Method Microwave Method
Temperature 150°C 120°C
Time 24 hours 30 minutes
Yield 60–70% 80–90%
Energy Consumption High Low

This method facilitates rapid heating and uniform energy distribution, minimizing decomposition of thermally sensitive intermediates.

Solvent and Catalyst Optimization

Solvent Screening

Comparative studies highlight the superiority of DMF over alternatives:

Solvent Yield (%) Purity (%)
DMF 78 95
DMSO 65 88
Ethanol 42 75

DMF’s high polarity and boiling point enhance reagent solubility and reaction kinetics.

Catalyst Impact

Potassium carbonate (K₂CO₃) outperforms other bases in minimizing byproducts:

Catalyst Yield (%) Side Products (%)
K₂CO₃ 82 <5
NaOH 68 15
Et₃N 73 10

The mild basicity of K₂CO₃ prevents over-dehydration of intermediates.

Structural Elucidation and Validation

Spectroscopic Characterization

  • IR Spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms the ester carbonyl group (C=O). The absence of NH₂ stretches (3300–3500 cm⁻¹) verifies cyclization.
  • ¹H NMR : Key signals include:
    • δ 2.45 (s, 3H, CH₃ at C2)
    • δ 3.85 (s, 3H, COOCH₃)
    • δ 7.30–8.50 (m, aromatic protons from benzimidazole and pyridine rings).
  • Mass Spectrometry : Molecular ion peak at m/z 320.3 [M+H]⁺ aligns with the molecular formula C₁₈H₁₆N₄O₂.

Elemental Analysis

Element Calculated (%) Observed (%)
C 67.49 67.32
H 5.03 4.98
N 17.49 17.35

Deviations <0.2% validate synthetic purity.

Challenges and Limitations

  • Regioselectivity Issues : Competing pathways may yield 4-aryl or 4-alkyl substituted analogs unless substituents are sterically hindered.
  • Sensitivity to Moisture : The β-ketoamide precursor requires anhydrous conditions to prevent hydrolysis.
  • Scalability : Microwave methods face batch size restrictions, necessitating flow chemistry adaptations for industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The compound contains a dihydro-pyrimidobenzimidazole core, which may undergo oxidation to form fully aromatic derivatives. Similar heterocyclic systems (e.g., benzimidazoles) are oxidized using agents like potassium permanganate or hydrogen peroxide under acidic conditions . Oxidation could disrupt the dihydro structure, altering electronic properties for applications in catalysis or materials science.

Reduction Reactions

Reduction of the dihydro core or ester functional group is plausible. For example, lithium aluminum hydride (LiAlH₄) could reduce esters to alcohols or carboxylic acids, while the dihydro system might resist reduction due to aromatic stabilization . Selective reduction of substituents (e.g., pyridine rings) may require specialized catalysts.

Substitution Reactions

The compound’s ester group (–CO₂Me) and pyridine substituent are sites for nucleophilic or electrophilic substitution. For example:

  • Ester hydrolysis : Acidic or basic conditions (e.g., HCl, NaOH) could hydrolyze the ester to the carboxylic acid .

  • Pyridine substitution : Pyridine’s electron-deficient nitrogen may enable electrophilic substitution, though steric hindrance from the fused ring system may limit reactivity .

Comparison of Reaction Types

Reaction TypeKey FeaturesApplications
Oxidation Converts dihydro to fully aromatic systemsCatalysts, optoelectronics
Reduction Targets ester/carboxylic acid groups or substituentsAlcohol generation, drug modification
Substitution Modifies ester or pyridine substituentsStructural diversification
Coupling Expands substituent complexity via cross-couplingMaterial science, therapeutic agents
Hydrolysis Converts ester to carboxylic acidPro-drug development

Research Findings

  • Antimicrobial Activity : Related pyrimidobenzimidazoles (e.g., 2,3,4-trisubstituted derivatives) show fungicidal activity against Aspergillus niger and Penicillium chrysogenum .

  • Synthetic Flexibility : Esterification and substitution reactions enable tuning of solubility and bioavailability, critical for therapeutic applications .

  • Stability Considerations : The dihydro core’s stability under reaction conditions (e.g., acidic/basic media) may require tailored protocols to avoid degradation .

Scientific Research Applications

Methyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at position 4 of the pyrimido-benzimidazole core and the ester group. These modifications significantly influence molecular weight, solubility, and lipophilicity:

Compound Name Substituent at Position 4 Ester Group Molecular Formula Molecular Weight Notable Properties
Target Compound Pyridin-3-yl Methyl C₁₉H₁₈N₄O₂ 334.38 Moderate solubility (pyridine moiety)
Ethyl 2-methyl-4-(4-pyridinyl)-analog () Pyridin-4-yl Ethyl C₁₉H₁₈N₄O₂ 334.38 Slightly higher lipophilicity (ethyl ester)
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-analog () 2,3,4-Trimethoxyphenyl Ethyl C₂₃H₂₅N₃O₅ 423.46 High lipophilicity; pKa = 5.00
(4R)-4-[4-(Diethylamino)phenyl]-analog () 4-(Diethylamino)phenyl Ethyl C₂₄H₂₈N₄O₂ 404.51 Basic nitrogen; stereocenter at C4
ISAM-140 (Propan-2-yl 4-(furan-2-yl)-analog) () Furan-2-yl Isopropyl C₁₉H₁₉N₃O₃ 337.37 Enhanced metabolic stability (isopropyl ester)

Key Observations:

  • Pyridine vs. Aromatic Substituents: Pyridinyl groups (as in the target compound and ) enhance aqueous solubility compared to bulkier aromatic substituents like trimethoxyphenyl () or diethylaminophenyl (), which increase lipophilicity and membrane permeability .
  • Ester Groups: Methyl esters (target compound) may undergo faster enzymatic hydrolysis than ethyl or isopropyl esters, affecting metabolic stability .

Pharmacological Implications

While biological data for the target compound are absent, insights can be drawn from analogs:

  • Pyridinyl Derivatives (Target and ): Pyridine’s nitrogen may engage in hydrogen bonding with biological targets, such as kinase ATP-binding pockets .
  • Furan-2-yl Substituent (): The oxygen atom in furan could mimic carbonyl groups in receptor antagonists, enhancing selectivity .
  • Diethylaminophenyl Group (): The basic nitrogen may protonate at physiological pH, improving interaction with acidic residues in receptors .

Biological Activity

Methyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structural framework characterized by a pyridine ring fused with a benzimidazole core. This structural diversity contributes to its reactivity and interaction with various biological systems.

Property Details
IUPAC Name This compound
Molecular Formula C18H16N4O2
Molecular Weight 320.35 g/mol

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The minimum inhibitory concentrations (MIC) observed were around 250 µg/mL, indicating moderate antimicrobial potential .

Anticancer Activity

The compound has also shown promise in anticancer research. It interacts with specific molecular targets involved in cell proliferation and apoptosis. Studies suggest that it may inhibit key enzymes or receptors that play roles in tumor growth and metastasis. The mechanism of action appears to involve the modulation of signaling pathways associated with cancer cell survival .

The biological effects of this compound are attributed to its ability to bind to specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in pathogens or cancer cells.
  • Receptor Modulation : It can alter the activity of receptors involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : Starting from simple precursors through multi-step organic reactions.
  • Formation of the Benzimidazole Ring : Using o-phenylenediamine and carboxylic acids.
  • Coupling of Rings : Utilizing coupling agents under controlled conditions.
  • Esterification : Finalizing the synthesis by forming the methyl ester from the carboxylic acid .

Case Studies

Several studies have examined the biological activity of this compound:

  • A study published in MDPI explored various derivatives of similar structures and their effects on human carbonic anhydrase inhibitors, highlighting the potential for developing new therapeutic agents .
  • Another investigation focused on its anticancer properties found that derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing the 1,4-dihydropyrimido[1,2-a]benzimidazole core structure?

The core structure can be synthesized via multicomponent reactions (MCRs) or tandem annulation. For example, refluxing 2-aminobenzimidazole with aldehydes (e.g., pyridinyl-substituted aldehydes) and β-ketoamides in dimethylformamide (DMF) for 24 hours yields 1,4-dihydropyrimido derivatives. Optimize molar ratios (e.g., 1:2:1 for aminobenzimidazole:β-ketoamide:aldehyde) and monitor reaction progress via TLC .

Q. How can X-ray crystallography be employed to confirm the stereochemistry of the compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. For monoclinic systems (space group P2₁/c), parameters such as unit cell dimensions (a = 8.4075 Å, b = 26.6904 Å, c = 9.0559 Å, β = 111.027°) and Z = 4 can be compared to literature data. Analyze bond angles (e.g., C14–C15–C16 = 118.21°) and torsion angles (e.g., C7–C8–C9–C10 = 1.9°) to validate the structure .

Q. What spectroscopic techniques are essential for characterizing this compound?

Use a combination of:

  • ¹H/¹³C NMR : Identify pyridinyl protons (δ ~8.5–9.0 ppm) and dihydropyrimidine CH groups (δ ~5.0–6.0 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bends (~3300 cm⁻¹).
  • Mass spectrometry : Validate molecular ion peaks (e.g., m/z 430.34 for a related compound) .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

Contradictions in splitting patterns (e.g., dihydropyrimidine CH₂ groups) may arise from dynamic rotational isomerism. Use variable-temperature (VT) NMR to slow interconversion and decouple signals. Compare with SC-XRD data to assign stereochemistry definitively .

Q. What strategies improve regioselectivity in the synthesis of pyridin-3-yl-substituted derivatives?

Regioselectivity is influenced by electronic effects. Introduce electron-withdrawing groups (EWGs) on the pyridinyl aldehyde to direct cyclization. Computational modeling (DFT) can predict favorable transition states. For example, pyridin-3-yl groups with meta-substituents enhance regioselectivity by stabilizing intermediates via resonance .

Q. How do solvent polarity and catalyst choice affect reaction yields in MCRs?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while Lewis acids (e.g., ZnCl₂) catalyze imine formation. A study using DMF achieved 75–85% yields, whereas non-polar solvents (toluene) resulted in <50% yields. Optimize catalyst loading (5–10 mol%) to minimize side products .

Q. What computational methods are suitable for studying the compound’s electronic properties?

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential (ESP) surfaces. This predicts reactivity sites (e.g., nucleophilic C3-carboxylate) and correlates with experimental UV-Vis spectra .

Methodological Notes

  • Synthesis Troubleshooting : If yields drop below 60%, pre-activate the aldehyde with acetic anhydride to enhance electrophilicity .
  • Crystallization : Use slow evaporation from ethanol/chloroform (1:3) to grow diffraction-quality crystals .
  • Pharmacological Assays : Prioritize in vitro cytotoxicity (MTT assay) and molecular docking against kinase targets (e.g., EGFR) due to structural similarity to bioactive benzimidazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.